molecular formula C11H9Cl2NO3 B11804194 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B11804194
M. Wt: 274.10 g/mol
InChI Key: MCHLKQUVTHCVIL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methyl group, and an isoxazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and dynamics simulations help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the dichlorophenyl group and has similar applications in agrochemicals.

    2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide, it also contains the dichlorophenyl group.

Uniqueness

3-(2,4-Dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16)

InChI Key

MCHLKQUVTHCVIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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